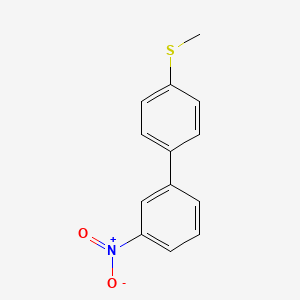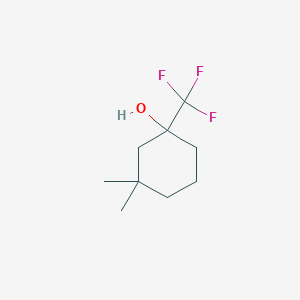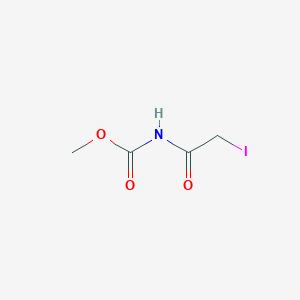
2-Phenylethylamine hydrobromide
Übersicht
Beschreibung
2-Phenylethylamine hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C8H12BrN and its molecular weight is 202.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
2-Phenylethylamine hydrobromide primarily targets the Primary amine oxidase in Escherichia coli (strain K12) and Trypsin-1 and Trypsin-2 in humans . These targets play a crucial role in various biological processes, including protein digestion and regulation of cellular functions.
Mode of Action
The compound interacts with its targets by binding to them, which can lead to changes in their function. For instance, in the brain, 2-Phenylethylamine regulates monoamine neurotransmission by binding to the trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .
Biochemical Pathways
The biochemical pathways affected by 2-Phenylethylamine are diverse and include several related to alkaloid metabolism . The compound’s interaction with its targets can lead to downstream effects on these pathways, potentially influencing a variety of biological processes.
Result of Action
The molecular and cellular effects of 2-Phenylethylamine’s action are complex and can vary depending on the specific target and biological context. For example, its action on TAAR1 and VMAT2 in the brain can influence neurotransmission, potentially affecting mood and behavior .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Phenylethylamine. For instance, ocean acidification has been shown to amplify the olfactory response to 2-Phenylethylamine, suggesting that changes in environmental pH could influence the compound’s action .
Eigenschaften
IUPAC Name |
2-phenylethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.BrH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAGENYJMTVCCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53916-94-2 | |
| Record name | 2-Phenylethylamine Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenethylamine hydrobromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/637STW7LE3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions using "NN‐dimethyl‐2‐phenylethylamine hydrobromides" as an antagonist. How does the addition of the two methyl groups and the presence of the hydrobromide salt impact the compound's interaction with adrenergic α-receptors compared to unsubstituted 2-Phenylethylamine?
A1: While the research paper does not delve into the specific structure-activity relationships of different 2-Phenylethylamine derivatives, it highlights that N-(2-bromoethyl)-N-ethyl-l-naphthylmethylamine (SY.28) and NN‐dimethyl‐2‐phenylethylamine hydrobromides exhibit antagonistic behavior towards adrenergic α-receptors in the rat vas deferens. [] This suggests that modifications to the amine group of 2-Phenylethylamine, such as the dimethyl substitution in NN‐dimethyl‐2‐phenylethylamine, can significantly influence its interaction with the receptor. Further research would be needed to elucidate the precise impact of these modifications on binding affinity, receptor activation, and downstream signaling. The presence of hydrobromide likely refers to the compound being in its salt form for solubility and stability purposes and may not directly influence receptor interaction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[4-(dimethylcarbamoyl)phenyl]-2-fluorobenzoate](/img/structure/B1427427.png)
![Methyl 2-fluoro-3'-(pyrrolidine-1-carbonyl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1427428.png)
![Methyl 3-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoate](/img/structure/B1427430.png)
![Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1427434.png)


![4-[3-(Trifluoromethyl)phenyl]butanal](/img/structure/B1427438.png)
![2,2-Dimethyl-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1427439.png)


![4-Methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B1427442.png)

![[1-(2-Ethoxyethyl)cyclobutyl]methanamine](/img/structure/B1427445.png)
